molecular formula C10H7F2NO2 B13831008 5,7-Difluoro-2-indolecarboxylic acid methyl ester

5,7-Difluoro-2-indolecarboxylic acid methyl ester

Cat. No.: B13831008
M. Wt: 211.16 g/mol
InChI Key: ZMDWACYWJDIIJP-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-indolecarboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indole ring, and a carboxylic acid methyl ester group at the 2 position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-indolecarboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoroindole and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-indolecarboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Difluoro-2-indolecarboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-indolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the second fluorine atom and the ester group.

    7-Fluoroindole: Similar to 5-fluoroindole but with the fluorine at the 7 position.

    2-Indolecarboxylic acid methyl ester: Lacks the fluorine atoms.

Uniqueness

5,7-Difluoro-2-indolecarboxylic acid methyl ester is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 5,7-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3

InChI Key

ZMDWACYWJDIIJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N1)F)F

Origin of Product

United States

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